molecular formula C17H26N2O4S B215592 N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Numéro de catalogue B215592
Poids moléculaire: 354.5 g/mol
Clé InChI: APXMICVTOJLGHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, commonly known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. The compound is known for its ability to selectively target HSP90, a protein that plays a crucial role in the stabilization and activation of various oncogenic proteins. In

Mécanisme D'action

HSP90 inhibitor works by binding to the ATP-binding site of HSP90, leading to the destabilization and degradation of various oncogenic proteins. This, in turn, leads to the inhibition of cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
HSP90 inhibitor has been shown to have significant biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, HSP90 inhibitor has been shown to inhibit angiogenesis, a process that is crucial for the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

HSP90 inhibitor has several advantages for lab experiments. The compound offers high selectivity and potency, making it an ideal candidate for studying HSP90 inhibition in cancer cells. Additionally, HSP90 inhibitor has a well-defined mechanism of action, making it easier to interpret the results of lab experiments.
However, there are also some limitations associated with the use of HSP90 inhibitor in lab experiments. The compound has poor solubility, which can limit its effectiveness in in vivo studies. Additionally, HSP90 inhibitor has been shown to have off-target effects, which can complicate the interpretation of lab results.

Orientations Futures

There are several future directions for the study of HSP90 inhibitor. One potential direction is the development of new analogs with improved solubility and selectivity. Additionally, the use of HSP90 inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the study of the role of HSP90 inhibitor in the treatment of specific types of cancer, such as breast cancer and lung cancer, is an area of ongoing research.
Conclusion
In conclusion, HSP90 inhibitor is a promising compound with significant potential in the field of cancer research. The compound has a well-defined mechanism of action and has been shown to have significant biochemical and physiological effects in cancer cells. While there are some limitations associated with the use of HSP90 inhibitor in lab experiments, ongoing research is focused on developing new analogs and exploring new applications for the compound.

Méthodes De Synthèse

The synthesis of HSP90 inhibitor involves a multi-step process that starts with the reaction between 4-aminobenzenesulfonamide and 4-chlorobenzaldehyde in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions involving reduction, acylation, and cyclization to obtain the final product, HSP90 inhibitor.

Applications De Recherche Scientifique

HSP90 inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. The compound has been shown to selectively target HSP90, leading to the degradation of various oncogenic proteins, including HER2, EGFR, and AKT. This, in turn, leads to the inhibition of cancer cell proliferation, migration, and invasion.

Propriétés

Nom du produit

N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Formule moléculaire

C17H26N2O4S

Poids moléculaire

354.5 g/mol

Nom IUPAC

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C17H26N2O4S/c1-2-3-4-5-12-18-24(21,22)15-10-8-14(9-11-15)19-17(20)16-7-6-13-23-16/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,20)

Clé InChI

APXMICVTOJLGHL-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

SMILES canonique

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.